molecular formula C8H17F2NO6P2 B14529118 Diethyl {[(ethoxycarbonyl)amino]methylene}bis(phosphonofluoridate) CAS No. 62779-32-2

Diethyl {[(ethoxycarbonyl)amino]methylene}bis(phosphonofluoridate)

Cat. No.: B14529118
CAS No.: 62779-32-2
M. Wt: 323.17 g/mol
InChI Key: YCBHFLKWDDPNMS-UHFFFAOYSA-N
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Description

Diethyl {[(ethoxycarbonyl)amino]methylene}bis(phosphonofluoridate) is a complex organophosphorus compound It is known for its unique structure, which includes both phosphonofluoridate and ethoxycarbonyl groups

Preparation Methods

The synthesis of Diethyl {[(ethoxycarbonyl)amino]methylene}bis(phosphonofluoridate) involves multiple steps. One common method includes the reaction of diethyl phosphite with ethyl chloroformate in the presence of a base, followed by the addition of an amine to form the desired product. The reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or toluene .

Chemical Reactions Analysis

Diethyl {[(ethoxycarbonyl)amino]methylene}bis(phosphonofluoridate) undergoes various chemical reactions, including:

Scientific Research Applications

Diethyl {[(ethoxycarbonyl)amino]methylene}bis(phosphonofluoridate) has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.

    Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of acetylcholinesterase.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of certain diseases.

    Industry: It is used in the production of flame retardants and plasticizers.

Mechanism of Action

The mechanism of action of Diethyl {[(ethoxycarbonyl)amino]methylene}bis(phosphonofluoridate) involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, resulting in prolonged nerve signal transmission .

Comparison with Similar Compounds

Diethyl {[(ethoxycarbonyl)amino]methylene}bis(phosphonofluoridate) can be compared with other organophosphorus compounds such as:

The uniqueness of Diethyl {[(ethoxycarbonyl)amino]methylene}bis(phosphonofluoridate) lies in its combination of both ethoxycarbonyl and phosphonofluoridate groups, which imparts distinct chemical and biological properties.

Properties

CAS No.

62779-32-2

Molecular Formula

C8H17F2NO6P2

Molecular Weight

323.17 g/mol

IUPAC Name

ethyl N-[bis[ethoxy(fluoro)phosphoryl]methyl]carbamate

InChI

InChI=1S/C8H17F2NO6P2/c1-4-15-7(12)11-8(18(9,13)16-5-2)19(10,14)17-6-3/h8H,4-6H2,1-3H3,(H,11,12)

InChI Key

YCBHFLKWDDPNMS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC(P(=O)(OCC)F)P(=O)(OCC)F

Origin of Product

United States

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